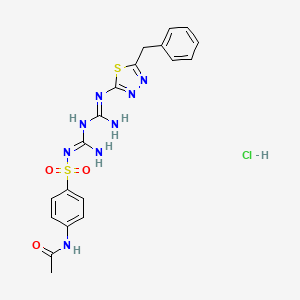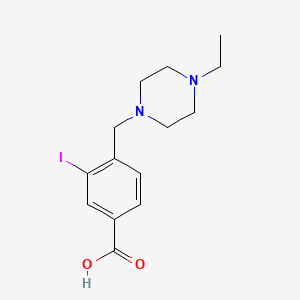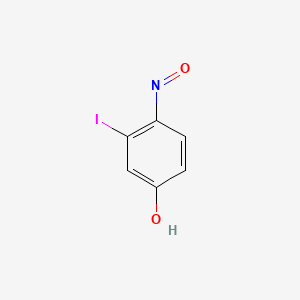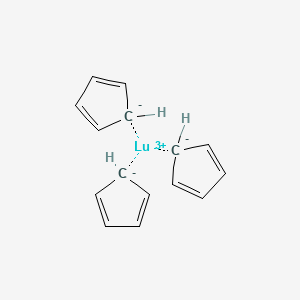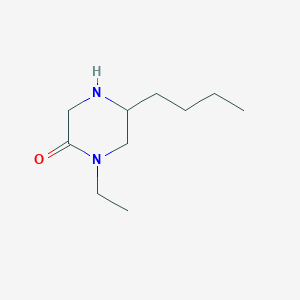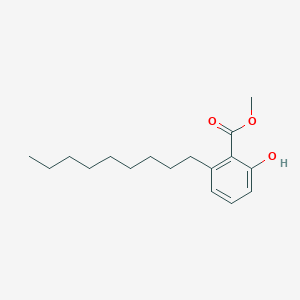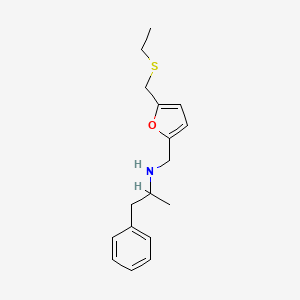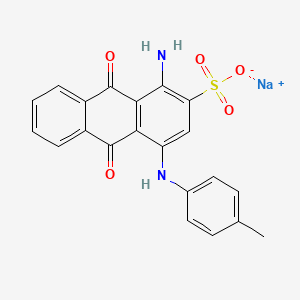
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate is a complex organic compound known for its unique chemical structure and properties. It is a derivative of anthracene, featuring sulfonate and amino groups, which contribute to its reactivity and solubility in water. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate typically involves the sulfonation of anthracene followed by the introduction of amino and p-toluidino groups. The process generally includes:
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonate group.
Amination: The sulfonated anthracene is then reacted with ammonia to introduce the amino group.
Toluidination: Finally, the compound is reacted with p-toluidine to introduce the p-toluidino group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Types of Reactions:
Oxidation: Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, where the amino or sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and acids.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The sulfonate and amino groups play crucial roles in these interactions, facilitating binding and reactivity.
Comparación Con Compuestos Similares
- Sodium 1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate
- Bromaminic acid sodium salt (1-amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt)
- Nuclear fast red (4-amino-9,10-dihydro-1,3-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt)
Comparison: Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulfonate is unique due to the presence of the p-toluidino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific applications, such as in the synthesis of specialized dyes and in biological assays where precise molecular interactions are required.
Propiedades
Número CAS |
25492-69-7 |
|---|---|
Fórmula molecular |
C21H15N2NaO5S |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
sodium;1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O5S.Na/c1-11-6-8-12(9-7-11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
RHIIBCBXFYNAOU-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1h-Pyrrolo[2,3-b]pyridin-3-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester](/img/structure/B13748773.png)
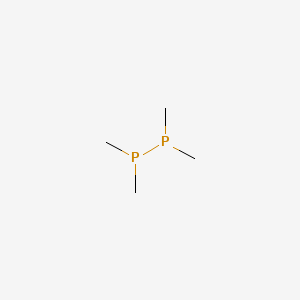
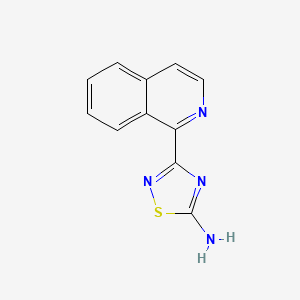
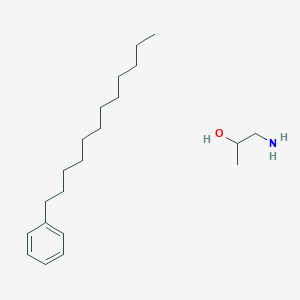
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
